4-(Aminomethyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(aminomethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHVVSEWSUNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625491 | |
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197893-32-6 | |
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Aminomethyl 1,3 Thiazol 2 Amine and Its Derivatives
Strategies for the Construction of the 1,3-Thiazole Core Incorporating the Aminomethyl Group
The assembly of the 2-aminothiazole (B372263) nucleus with a C4-aminomethyl substituent can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability and reaction conditions.
Reductive Amination of Thiazole (B1198619) Intermediates
Reductive amination serves as a powerful tool for the introduction of amino functionalities. masterorganicchemistry.comlibretexts.org This two-step process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. pearson.com For the synthesis of 4-(aminomethyl)-1,3-thiazol-2-amine, this strategy would commence with a 2-amino-1,3-thiazole-4-carbaldehyde intermediate.
The general reaction scheme involves the condensation of the thiazole aldehyde with an amine source, such as ammonia (B1221849), to form an imine, followed by reduction. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for imines over carbonyls. masterorganicchemistry.com
Table 1: Key Steps in Reductive Amination for this compound Synthesis
| Step | Description | Reactants | Key Intermediate |
| 1 | Imine Formation | 2-amino-1,3-thiazole-4-carbaldehyde, Ammonia | 1-(2-amino-1,3-thiazol-4-yl)methanimine |
| 2 | Reduction | Imine intermediate, Reducing agent (e.g., NaBH₃CN) | This compound |
This method's primary advantage lies in its versatility, allowing for the introduction of diverse substituents on the aminomethyl nitrogen by selecting the appropriate primary or secondary amine in the initial condensation step.
Cyclization Reactions Utilizing Thiourea (B124793) and Related Precursors
The Hantzsch thiazole synthesis remains a cornerstone for the construction of the 2-aminothiazole ring system. nih.govresearchgate.net This method involves the condensation of an α-haloketone with a thiourea or thioamide. To synthesize derivatives of this compound, a key precursor would be a 3-halo-1-aminopropan-2-one or a related α-haloketone bearing a protected amino group.
The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole ring. nih.gov The choice of solvent and reaction conditions can influence the reaction rate and yield. Studies have shown that this reaction can be carried out under conventional heating or ultrasonic irradiation, with the latter often leading to shorter reaction times and higher yields. nih.gov
Table 2: Hantzsch Synthesis for this compound Derivatives
| α-Haloketone Precursor | Thiourea Derivative | Product |
| 3-Bromo-1-(Boc-amino)propan-2-one | Thiourea | tert-butyl (2-amino-1,3-thiazol-4-yl)methylcarbamate |
| Ethyl 3-bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate (intermediate for further functionalization) |
The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by varying the α-haloketone and the thiourea component.
Nucleophilic Aromatic Substitution Coupling in Related Thiazole Systems
Nucleophilic substitution on a pre-formed thiazole ring provides a direct route to introduce the aminomethyl group. A common starting material for this approach is 4-(chloromethyl)-1,3-thiazol-2-amine. sigmaaldrich.com The chlorine atom in the chloromethyl group is a good leaving group, susceptible to displacement by various nucleophiles, including ammonia or primary and secondary amines.
This reaction is a direct and efficient method for installing the aminomethyl functionality. The reactivity of the 4-(chloromethyl) group allows for the introduction of a wide range of substituents on the nitrogen atom of the aminomethyl side chain.
Table 3: Nucleophilic Substitution for the Synthesis of this compound Derivatives
| Thiazole Substrate | Nucleophile | Product |
| 4-(Chloromethyl)-1,3-thiazol-2-amine | Ammonia | This compound |
| 4-(Chloromethyl)-1,3-thiazol-2-amine | Piperidine | 4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine |
| 4-(Chloromethyl)-1,3-thiazol-2-amine | Morpholine (B109124) | 4-(Morpholinomethyl)-1,3-thiazol-2-amine |
Multicomponent Reaction Approaches for Thiazole Scaffold Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of the thiazole scaffold. nih.govmdpi.com
One such approach involves the one-pot reaction of an α-haloketone, a thiourea, and an aldehyde. nih.gov This strategy allows for the simultaneous introduction of substituents at the C4 and N2 positions of the thiazole ring, as well as on the exocyclic amino group. The use of catalysts, such as silica-supported tungstosilisic acid, can enhance the efficiency of these reactions. nih.gov
Another multicomponent approach involves the reaction of amines, isothiocyanates, and nitroepoxides, which proceeds through the in situ formation of a thiourea intermediate. nih.gov These methods offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds for biological screening.
Functionalization and Derivatization of the Aminomethyl Group
Once the this compound core is synthesized, further derivatization of the aminomethyl group can be readily achieved.
Amination Reactions
The aminomethyl group can be introduced through amination of a suitable precursor, such as 4-(chloromethyl)-1,3-thiazol-2-amine, as described in the nucleophilic substitution section (2.1.3). This direct amination with ammonia or various primary and secondary amines provides a straightforward route to a wide range of derivatives.
Furthermore, the primary amine of this compound can undergo subsequent reactions, such as acylation or alkylation, to introduce further diversity. For instance, amidation with carboxylic acids or their derivatives can lead to the formation of amide-linked conjugates. mathnet.ru
Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones)
The primary amino group of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and is reversible. The control of pH is crucial, with the optimal rate of formation generally observed around a pH of 5. libretexts.orglibretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl intermediate, hindering the elimination of water. Conversely, at low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.orglibretexts.org
The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group facilitates the elimination of a water molecule, leading to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.org This reaction is fundamental in creating a diverse range of derivatives, as the resulting imine can be further modified or can be a key pharmacophore in itself.
| Parameter | Description | Significance |
|---|---|---|
| Reactants | This compound and an aldehyde or ketone. | The structure of the carbonyl compound determines the final substituent on the imine nitrogen. |
| Product | Imine (Schiff base). | A versatile intermediate for further synthesis or a biologically active compound. |
| Catalyst | Weak acid. | Essential for protonating the hydroxyl intermediate without deactivating the amine nucleophile. libretexts.orglibretexts.org |
| Optimal pH | Approximately 5. libretexts.orglibretexts.org | Balances the need for acid catalysis with the nucleophilicity of the amine. |
| Key Intermediate | Carbinolamine. | Formed by the initial nucleophilic attack of the amine on the carbonyl group. |
Preparation of N-Substituted Aminomethyl Thiazole Derivatives
The synthesis of N-substituted aminomethyl thiazole derivatives can be achieved through various strategies. One common method involves the reaction of a suitably substituted amine with a thiazole precursor already containing a reactive group at the 4-position, such as a halomethyl group. For instance, 4-chloromethylthiazole derivatives can be prepared by reacting an aminothioamide with a dihalopropanone. google.com
Another approach is the direct modification of the primary amino group of this compound. This can be accomplished through reactions such as reductive amination, where the initially formed imine is reduced in situ to the corresponding secondary amine. Reagents like sodium cyanoborohydride (NaBH3CN) are effective for this one-pot synthesis.
Furthermore, N-acylation followed by reduction offers another route to N-alkylation. The versatility of these methods allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Acylation and Amidation Reactions
The amino group of this compound is readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a cornerstone for the synthesis of many biologically active thiazole derivatives. nih.gov However, direct acylation of 2-amino-4-substituted thiazoles can sometimes lead to low yields and the formation of multiple products, including bis-acylated compounds. nih.gov
To circumvent these issues, a protection strategy can be employed. For example, the use of a tert-Butoxycarbonyl (Boc) protecting group on the 2-amino group allows for selective acylation at the aminomethyl nitrogen. Subsequent deprotection under mild conditions affords the desired N-acylated product cleanly and in high yields. nih.gov Amidation reactions can also be carried out by coupling the aminomethylthiazole with a carboxylic acid using a suitable coupling agent.
Regioselective Synthesis of this compound Isomers and Analogs
The regioselective synthesis of isomers and analogs of this compound is critical for establishing structure-activity relationships (SAR). The classic Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone, is a powerful tool for this purpose. By carefully selecting the starting materials, different substitution patterns on the thiazole ring can be achieved.
For instance, the synthesis of 4-substituted-2-aminothiazoles is readily accomplished using this method. The regioselectivity of the Hantzsch synthesis is generally high, with the sulfur atom of the thiourea attacking the carbonyl carbon of the α-haloketone, followed by cyclization. Variations in the α-haloketone and the thiourea allow for the synthesis of a wide library of analogs with substituents at various positions on the thiazole core.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and reaction time.
For example, in the synthesis of thiazole derivatives, the use of polar aprotic solvents can enhance the solubility of reactants and intermediates, potentially leading to higher yields and reduced side reactions. The choice of catalyst is also critical; for instance, in the Hantzsch synthesis, the reaction can be performed under neutral, acidic, or basic conditions, with each having a profound effect on the reaction rate and outcome.
Modern approaches, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.net One-pot, multi-component reactions are also gaining traction as they offer a more streamlined and efficient synthetic route to complex thiazole derivatives. researchgate.net
| Parameter | Influence on Reaction | Examples of Optimization Strategies |
|---|---|---|
| Solvent | Solubility of reactants, reaction rate, and side reactions. | Using ethanol (B145695) or acetonitrile (B52724) to improve solubility of intermediates. |
| Catalyst | Reaction rate and selectivity. | Employing glacial acetic acid to protonate carbonyl groups and accelerate cyclization. |
| Temperature | Reaction kinetics and product stability. | Utilizing controlled temperature in continuous flow reactors for improved efficiency. |
| Reaction Time | Conversion of reactants and formation of byproducts. | Employing microwave-assisted synthesis to reduce reaction times. bepls.comresearchgate.net |
Green Chemistry Principles in the Synthesis of Thiazole Compounds
The application of green chemistry principles to the synthesis of thiazole compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. bepls.combohrium.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.comresearchgate.net
Several green synthetic methods have been developed for thiazole synthesis, including:
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. bepls.comresearchgate.net
Ultrasound-mediated synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. bepls.comresearchgate.net
Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol minimizes environmental pollution. bepls.comresearchgate.net
Catalyst-free reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst simplifies purification and reduces waste.
Multi-component reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more atom-economical and efficient. bepls.com
By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Reactivity and Chemical Transformations of 4 Aminomethyl 1,3 Thiazol 2 Amine
Reactivity of the Exocyclic Aminomethyl Group
The aminomethyl group attached to the C-4 position of the thiazole (B1198619) ring is a primary aliphatic amine. Its reactivity is largely governed by the nucleophilic nature of the nitrogen atom's lone pair of electrons.
The exocyclic aminomethyl group behaves as a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is analogous to other primary amines, allowing for the formation of amides, sulfonamides, and imines. For instance, it can be acylated with chloroacetyl chloride and subsequently treated with other amines like morpholine (B109124) or 4-methylpiperidine (B120128) to form pseudopeptides researchgate.net. The nucleophilicity of the aminomethyl nitrogen facilitates its attack on carbonyl carbons, sulfonyl chlorides, and other electron-deficient centers.
The nitrogen of the aminomethyl group can undergo both alkylation and arylation to form secondary and tertiary amines.
Alkylation: The reaction with alkyl halides or other alkylating agents introduces alkyl substituents onto the nitrogen atom. Stereoselective alkylation has been achieved by first converting the aminomethyl group into a chiral imine using auxiliaries like (+)-(R)-camphor or (-)-(1S,2S,5S)-2-hydroxy-3-pinanone. researchgate.net Deprotonation of this imine followed by reaction with an alkyl halide leads to the formation of a new C-N bond with high diastereoselectivity. Subsequent hydrolysis of the imine yields chiral 2-(1-aminoalkyl)thiazoles. researchgate.net
Arylation: While direct arylation of the exocyclic aminomethyl group is less commonly documented for this specific molecule, palladium-catalyzed N-arylation methods are widely applied to similar heterocyclic amines. nih.gov These reactions typically involve coupling the amine with an aryl bromide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method provides an efficient route to synthesize N-aryl derivatives. nih.gov
Table 1: Representative Alkylation Reactions of 2-(Aminomethyl)thiazole Derivatives
| scienceReaction Type | biotechReagents | settingsConditions | bubble_chartProduct Type | articleReference |
|---|---|---|---|---|
| Diastereoselective Alkylation | 1. (-)-(1S,2S,5S)-2-hydroxy-3-pinanone 2. LDA or n-BuLi 3. Alkyl Halide (R-X) | Formation of imine, followed by deprotonation and alkylation at low temperature. | Chiral 2-(1-aminoalkyl)thiazoles | researchgate.net |
| Amidoalkylation | 1. Chloroacetyl chloride 2. Secondary amine (e.g., morpholine) | Acylation followed by nucleophilic substitution. | Pseudopeptide derivatives | researchgate.netresearchgate.net |
Reactivity of the 1,3-Thiazole Ring System
The 2-aminothiazole (B372263) core possesses a unique electronic structure that dictates its reactivity. The electron-donating 2-amino group activates the ring, particularly the C-5 position, towards electrophilic attack. The ring nitrogen (N-3) and the exocyclic amino group can also act as nucleophiles, often in concert, to form fused heterocyclic systems.
The C-5 position of the 2-aminothiazole ring is electron-rich and thus the most susceptible site for electrophilic substitution. Halogenation, for example, proceeds readily at this position. The reaction of 2-aminothiazoles with halogens typically occurs via an addition-elimination mechanism to yield 2-amino-5-halothiazoles. This reactivity allows for the introduction of various functional groups at the C-5 position, which can be further modified. For instance, arylazo groups can be introduced at the C-5 position through diazo-coupling reactions. mdpi.com
The presence of three nitrogen atoms (the 2-amino group, the aminomethyl nitrogen, and the ring N-3) offers multiple sites for reaction. The 2-amino group and the adjacent ring nitrogen (N-3) often react together as a single functional unit. This is particularly evident in condensation reactions with bifunctional electrophiles, which can lead to the formation of fused ring systems. For example, reaction with α-haloketones leads to initial alkylation at the ring nitrogen followed by intramolecular cyclization involving the 2-amino group to form imidazo[2,1-b]thiazoles. rsc.org
The inherent reactivity of the 2-aminothiazole moiety makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems with significant biological and pharmaceutical interest.
Thiazolo-pyrimidinones: These fused systems can be synthesized from 2-aminothiazole derivatives through cyclocondensation reactions. One common method involves the reaction of a 2-aminothiazole with reagents like β-keto esters or malonic acid derivatives. For example, new thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized by reacting 2-aminothiole compounds with arylacetylchlorides at high temperatures to form the bicyclic core. nih.gov Another approach involves the Michael addition reaction of 4-thiazolidinones with thiourea (B124793) to generate rsc.orgnih.govthiazolo[4,5-d]pyrimidines. researchgate.net
Thiazolo-imidazoles: The synthesis of the imidazo[2,1-b]thiazole (B1210989) skeleton is a well-established transformation of 2-aminothiazoles. mdpi.comnih.gov This is typically achieved through a Hantzsch-type reaction where the 2-aminothiazole is treated with an α-halocarbonyl compound. The reaction proceeds via initial N-alkylation of the endocyclic thiazole nitrogen, followed by an intramolecular condensation with the exocyclic 2-amino group to form the fused imidazole (B134444) ring. rsc.orgresearchhub.com
Triazine Derivatives: Thiazole-substituted 1,3,5-triazines can be prepared by reacting a 2-aminothiazole derivative with a triazine precursor, typically cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction proceeds via a stepwise nucleophilic substitution of the chlorine atoms on the triazine ring by the amino group of the thiazole. By controlling the stoichiometry and reaction conditions, it is possible to substitute one, two, or all three chlorine atoms, leading to a variety of derivatives. researchgate.net A series of N′-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides has been synthesized using this multistep approach. researchgate.net
Table 2: Synthesis of Fused Heterocyclic Systems from 2-Aminothiazole Precursors
| categoryFused System | biotechKey Reagents | constructionGeneral Method | articleReferences |
|---|---|---|---|
| Thiazolo-pyrimidinone | β-Keto esters, arylacetylchlorides, thiourea | Cyclocondensation or Michael addition reactions. | nih.govresearchgate.net |
| Thiazolo-imidazole | α-Haloketones, α-bromoacetophenone | Hantzsch-type condensation reaction. | rsc.orgnih.govresearchhub.com |
| Triazine Derivative | Cyanuric chloride | Stepwise nucleophilic aromatic substitution. | researchgate.net |
Mechanistic Studies of Key Reactions
Mechanistic studies provide insight into the reaction pathways, intermediates, and transition states involved in the chemical transformations of a molecule. For 4-(aminomethyl)-1,3-thiazol-2-amine, key reactions involve transformations at the electron-rich thiazole ring and the nucleophilic amino groups.
Electrophilic Substitution on the Thiazole Ring
The 2-amino group is a strong activating group, directing electrophilic substitution primarily to the C5 position of the thiazole ring. This is a classic example of an electrophilic aromatic substitution reaction on a heteroaromatic system ias.ac.in. The mechanism proceeds via a two-step addition-elimination pathway.
Attack by the Nucleophile : The π-electrons of the thiazole ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized onto the ring nitrogen and the exocyclic amino group, which provides significant stabilization when the attack occurs at the C5 position.
Deprotonation : A base removes the proton from the C5 position, restoring the aromaticity of the thiazole ring and yielding the 5-substituted product masterorganicchemistry.com.
Halogenation is a common example of this reaction type, where reagents like N-bromosuccinimide (NBS) can be used to install a bromine atom at the C5 position nih.gov.
Mechanism of Electrophilic Substitution at C5
| Step | Description |
|---|---|
| 1. Formation of Sigma Complex | The electron-rich thiazole ring acts as a nucleophile, attacking an electrophile (E⁺). The attack at the C5 position is favored due to the formation of a highly resonance-stabilized carbocation intermediate. |
Nucleophilic Reactivity of the Amino Groups
Both the 2-amino and the aminomethyl groups are nucleophilic and can react with a wide range of electrophiles, including acyl chlorides, anhydrides, and isocyanates nih.gov. Quantum chemical studies on the 2-aminothiazole scaffold have investigated the relative nucleophilicity of the different nitrogen atoms. These studies help predict the most likely site of reaction. Generally, the exocyclic 2-amino group is a primary site for reactions like acylation and alkylation due to its higher basicity and accessibility compared to the endocyclic ring nitrogen researchgate.netresearchgate.net.
The mechanism of acylation, for instance, involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride). This is followed by the departure of the leaving group (e.g., chloride) to form an amide. The primary amino group of the aminomethyl substituent would be expected to exhibit similar reactivity.
Analytical Methods for Quantification and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 4-(Aminomethyl)-1,3-thiazol-2-amine in research samples. Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of polar compounds like 2-aminothiazole (B372263) derivatives. nasc.ac.in
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For basic compounds such as this compound, the pH of the mobile phase is a critical parameter to achieve good separation and sharp peaks. nasc.ac.in The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scielo.brscielo.br UV detection is commonly employed for quantification, with the detection wavelength selected based on the UV absorbance maximum of the compound. scielo.br
The purity of a sample is determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity. For quantification, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.
Table 1: Illustrative RP-HPLC Parameters for Analysis of 2-Aminothiazole Derivatives
| Parameter | Condition |
| Column | Waters C18 (250 mm x 4.6 mm, 5 µm) scielo.br |
| Mobile Phase | Methanol: Acetonitrile: Acetate Buffer (pH 5.1) scielo.br |
| Flow Rate | 1.0 mL/min scielo.br |
| Detection | UV at 212 nm scielo.br |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table presents typical starting conditions for the HPLC analysis of 2-aminothiazole derivatives, which would be optimized for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of trace amounts of this compound in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
The LC part of the system separates the target analyte from other components in the sample. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and reduces background noise, enabling the detection of very low concentrations. unito.it
Sample preparation for LC-MS/MS analysis often involves a solid-phase extraction (SPE) step to remove interfering substances and concentrate the analyte. nih.gov The development of an LC-MS/MS method involves optimizing the chromatographic conditions and the mass spectrometric parameters, such as the selection of precursor and product ions and the collision energy.
Table 2: Example of LC-MS/MS Parameters for a Related Thiazole (B1198619) Compound
| Parameter | Condition |
| LC Column | C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific m/z of precursor ion → m/z of product ion(s) |
| Sample Preparation | Solid-Phase Extraction (SPE) nih.gov |
This table illustrates a general approach for LC-MS/MS analysis of a thiazole-containing compound, which would be specifically tailored for this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary purification of compounds like this compound. nih.govgoogle.com In the synthesis of 2-aminothiazole derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. rsc.orgrsc.org
A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The spots are visualized under UV light or by using a staining agent. nih.gov By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be assessed. google.com
TLC can also be used for the preparative separation of small quantities of the compound. After developing the plate, the band corresponding to the desired product is scraped off, and the compound is extracted from the silica gel with a suitable solvent.
Development and Validation of Quantitative Analytical Methods for Research Samples
The development and validation of a quantitative analytical method are essential to ensure that the method is reliable, accurate, and reproducible for its intended purpose. scielo.br The validation of an analytical method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines. scielo.br
The validation process involves evaluating several parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. scielo.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated, and the correlation coefficient (r²) is calculated. scielo.br
Range: The concentration interval over which the method is shown to be precise, accurate, and linear. scielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. scielo.br
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. scielo.br
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br
Table 3: Typical Validation Parameters for a Quantitative HPLC Method
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Linearity (r²) | ≥ 0.999 scielo.br |
| Accuracy (% Recovery) | 98.0% - 102.0% scielo.br |
| Precision (% RSD) | ≤ 2.0% rjptonline.org |
| LOD | Signal-to-Noise Ratio of 3:1 nih.gov |
| LOQ | Signal-to-Noise Ratio of 10:1 nih.gov |
| Robustness | % RSD should be within acceptable limits after minor changes in method parameters. |
This table provides an overview of typical acceptance criteria for the validation of a quantitative HPLC method for a research compound.
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable computational techniques for predicting how a ligand, such as a derivative of 4-(aminomethyl)-1,3-thiazol-2-amine, will bind to the active site of a target protein. These methods are crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.
Molecular docking studies are frequently employed to predict the binding affinity of thiazole (B1198619) derivatives to specific biological targets like enzymes or receptors. smolecule.comresearchgate.net These simulations calculate a scoring function that estimates the strength of the interaction, often correlated with experimental values such as the half-maximal inhibitory concentration (IC₅₀).
For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and evaluated as inhibitors of Rho-associated kinases (ROCK), which are important targets in drug design. semanticscholar.orgbrieflands.com The inhibitory activities were determined using enzyme-linked immunosorbent assays (ELISA), revealing potent inhibition of the ROCK II isoform by several derivatives. semanticscholar.orgbrieflands.com Similarly, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as promising inhibitors of cyclin-dependent kinases (CDK), which are key regulators of the cell cycle. nih.gov Computational screening and docking have been instrumental in identifying and optimizing these inhibitors. nih.govnih.gov
| Derivative Class | Enzyme Target | Key Finding (IC₅₀) | Reference |
|---|---|---|---|
| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | The most potent compound (4v) exhibited an IC₅₀ value of 20 nM. | semanticscholar.orgbrieflands.com |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase (5-LOX) | Demonstrated potent inhibition with an IC₅₀ value of 127 nM. | nih.gov |
| 4-Substituted Methoxylbenzoyl-aryl-thiazoles | Tubulin | Derivatives showed IC₅₀ values in the low nanomolar range (12–35 nM) against prostate cancer cells. | acs.org |
| 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole | Anti-MES/Anti-scPTZ | Provided seizure protection ranging from 33 to 100% in seizure models. | mdpi.com |
Beyond predicting binding affinity, docking simulations elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, and electrostatic forces.
In studies of CDK inhibitors, molecular dynamics (MD) simulations and decomposition energy analysis validated docking results and identified polar interactions as critical for bioactivity. nih.gov Specifically, electrostatic interactions with key amino acid residues such as Lys33, Lys35, Lys43, Asp145, Asp158, and Asp163 were found to be crucial for the binding of inhibitors to CDK2, CDK4, and CDK6 receptors. nih.gov
Similarly, when studying thiazole derivatives as potential inhibitors of the Bcl-2 protein, an anti-apoptotic target in cancer, molecular dynamics simulations revealed that the active compounds interacted primarily through hydrophobic contacts, supplemented by a few hydrogen-bonding interactions. mdpi.com For inhibitors of the enzyme APOBEC3B, docking studies showed interactions mediated by weak hydrogen bonds with residues like Arg212, Trp281, and Gln213, in addition to hydrophobic interactions. niscpr.res.in
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies systematically modify the chemical structure of a lead compound to understand how different functional groups and structural motifs influence its biological activity. This empirical approach, often guided by computational modeling, is fundamental to medicinal chemistry. mdpi.comresearchgate.net
A preliminary SAR investigation of 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK II inhibitors yielded several key insights. semanticscholar.orgbrieflands.com The study found that substitutions on the aryl ring and variations in the aminomethyl side chain significantly impacted inhibitory potency. brieflands.com These findings provide a roadmap for future optimization to develop more potent ROCK inhibitors. semanticscholar.org In another study focused on anticancer agents, SAR analysis of 4-substituted methoxylbenzoyl-aryl-thiazoles revealed the importance of the "A" and "C" rings of the molecule for activity. acs.org
| Structural Moiety | Modification | Impact on Activity (ROCK II Inhibition) | Reference |
|---|---|---|---|
| Aryl Group at C4-position | 4-Pyridine substitution vs. 3-pyridine substitution | Compounds with a 4-pyridine substitution were generally more potent. | semanticscholar.orgbrieflands.com |
| Aminomethyl Side Chain at C5-position | Morpholine (B109124) group vs. other groups (dimethylamine, isopropylamine, piperidine) | Compounds incorporating a morpholine group were generally more potent. | brieflands.com |
| Phenyl Ring Substitution (Bcl-2 Inhibition) | m,p-dimethyl substitution | Considered important for cytotoxic activity. | mdpi.com |
| Thiazole Moiety (Bcl-2 Inhibition) | Replacement of N,N-dimethyl group with a phenyl ring | Essential for the activity. | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of a molecule's intrinsic properties, such as its electronic structure and reactivity, which are difficult to probe experimentally.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. evitachem.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, can determine the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.net
For thiazole derivatives, a smaller HOMO-LUMO energy gap suggests that charge transfer can occur within the molecule, which is often a prerequisite for biological activity. researchgate.net For example, calculations on N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine and related systems show a HOMO-LUMO gap of approximately 4.5 eV, indicating a potential for charge transfer to biological targets. The 4-methoxyphenyl (B3050149) group, in this case, lowers the LUMO energy, which could enhance its electrophilicity and reactivity towards nucleophilic sites in target cells.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. edu.krd The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For thiazole derivatives, MEP maps provide valuable insights into intermolecular interactions. researchgate.net They can reliably predict the most likely sites for hydrogen bonding, which is a key component of ligand-receptor binding. rsc.org By identifying the electron-rich nitrogen and sulfur atoms of the thiazole ring and the electron-deficient regions, MEP analysis helps rationalize and predict how these molecules will orient themselves within a protein's active site. researchgate.netrsc.org
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the aminomethyl group to the thiazole ring. While specific conformational analysis and molecular dynamics (MD) simulation studies for this exact molecule are not extensively available in the public domain, its behavior can be inferred from computational studies on analogous thiazole derivatives and other heterocyclic compounds.
Conformational Preferences
For instance, studies on N-(thiazol-2-yl) benzamide (B126) highlight the significant role of intramolecular hydrogen bonds in stabilizing specific conformers. scispace.com In the case of this compound, a potential intramolecular hydrogen bond could form between the amine hydrogen of the side chain and the nitrogen atom at position 3 of the thiazole ring. This interaction would favor a more planar or semi-extended conformation. Research on thiazole-amino acid residues has shown that such N-H···NTzl hydrogen bonds are a primary stabilizing factor for semi-extended conformations. nih.gov
DFT calculations on 2-aminothiazole (B372263) have been used to determine its preferred tautomeric and conformational states. nih.govresearchgate.net These studies underscore the utility of computational methods in predicting the stable forms of thiazole derivatives. In the absence of direct data, a theoretical analysis of this compound would likely reveal a limited number of low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature.
A simplified representation of potential low-energy conformers based on the rotation around the C4-C(methylene) bond is presented below. The dihedral angles are hypothetical and would require specific calculations for precise determination.
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) (Illustrative) | Key Features |
| Anti-periplanar | ~180° | 0.0 | Extended conformation, minimizes steric hindrance. |
| Syn-periplanar | ~0° | High | Sterically hindered due to proximity of the amino group and the thiazole ring. |
| Gauche | ~±60° | 0.5 - 1.5 | Potential for intramolecular hydrogen bonding (N-H···N). |
Molecular Dynamics Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would illustrate the transitions between different conformational states and the flexibility of the aminomethyl side chain. While specific MD studies on this compound are not readily found, simulations of other thiazole derivatives in complex with biological macromolecules have been reported. nih.govasm.org These studies often focus on the stability of the ligand within a binding pocket but inherently model the conformational dynamics of the molecule.
An MD simulation of this compound in an aqueous environment would likely show rapid rotation around the C-C single bond, with the molecule predominantly occupying the lowest energy conformations. The presence of water molecules would also influence the conformational preferences through intermolecular hydrogen bonding with both the 2-amino group and the aminomethyl side chain. The thiazole ring itself is a rigid, planar structure which would remain so throughout the simulation. researchgate.net The primary dynamic behavior would be the "wagging" and "twisting" of the aminomethyl group.
The insights from such simulations are crucial in drug design, as the conformational flexibility of a molecule can influence its ability to bind to a biological target.
Applications in Organic Synthesis and Material Science
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
4-(Aminomethyl)-1,3-thiazol-2-amine is a fundamental starting material for the creation of more intricate organic structures. cymitquimica.com Its reactive amino and aminomethyl groups provide multiple sites for chemical modifications, making it a key component in the synthesis of a wide array of derivatives. smolecule.com The thiazole (B1198619) core itself is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. rsc.org
The utility of this compound as a building block is demonstrated in its use to synthesize various complex molecules. For instance, it can be a precursor for N-([4-(aminomethyl)-1,3-thiazol-2-yl]methyl)acetamide and N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide. cymitquimica.combldpharm.com These reactions highlight the ability to selectively functionalize the different amine groups present in the molecule.
The reactivity of the amino group and the thiazole ring's positions 3 and 5 are leveraged for numerous synthetic pathways. researchgate.net This high reactivity allows for the construction of diverse molecular architectures, including those with potential therapeutic applications. The synthesis of various derivatives from this building block is a subject of ongoing research, aiming to explore new chemical spaces and biological activities. smolecule.com
Synthesis of Heterocyclic Frameworks Incorporating the Thiazole Core
The structural features of this compound make it an ideal candidate for the synthesis of various heterocyclic frameworks. The presence of multiple reactive sites facilitates cyclization reactions, leading to the formation of fused and polycondensed heterocyclic systems. researchgate.net
The amino and aminomethyl groups can participate in reactions to form new rings, expanding the complexity of the initial thiazole structure. For example, reactions involving both nitrogen atoms can lead to the formation of thiazolopyrimidinones and thiazoloimidazoles. researchgate.net These fused heterocyclic systems are of significant interest due to their potential pharmacological properties.
Furthermore, the synthesis of novel thiazole-1,3,4-oxadiazole hybrid analogues has been reported, starting from derivatives of 2-aminothiazole (B372263). jocpr.com This approach involves creating a molecule that combines two different heterocyclic rings, potentially leading to synergistic biological effects. The development of such hybrid molecules showcases the versatility of the thiazole core in constructing diverse and complex heterocyclic frameworks.
Fabrication of Functional Materials
The unique chemical properties of this compound and its derivatives extend their utility into the realm of material science.
Integration into Organic Electronic Materials and Polymers
Thiazole-containing compounds are recognized for their potential in developing new materials with specific electronic and chemical properties. smolecule.com The thiazole ring system is a component in various organic compounds being explored for applications in organic electronics. While direct integration of this compound into polymers is an area of interest, the broader class of thiazole derivatives has been investigated for the development of conductive polymers and other organic electronic materials. The inherent properties of the thiazole moiety, such as its aromaticity and the presence of heteroatoms, can contribute to the electronic characteristics of the resulting materials.
Surface Modification of Nanoparticles
The aminomethyl group of this compound and related compounds provides a reactive handle for anchoring these molecules onto the surface of nanoparticles. This surface modification can alter the physicochemical properties of the nanoparticles, such as their dispersibility, biocompatibility, and functionality. frontiersin.org
For instance, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been used to coat Fe3O4 magnetic nanoparticles. nanomedicine-rj.com The amino group on the thiazole derivative allows for its attachment to the nanoparticle surface. nanomedicine-rj.com This functionalization can introduce new properties to the nanoparticles, making them suitable for various applications, including as potential antibacterial agents. nanomedicine-rj.com The ability to modify nanoparticle surfaces with such organic molecules is a critical aspect of nanotechnology, enabling the creation of tailored nanomaterials for specific purposes. frontiersin.orgrsc.org
Role as a Ligand in Coordination Chemistry and Catalysis
The nitrogen and sulfur atoms within the thiazole ring of this compound make it an effective ligand for coordinating with metal ions. researchgate.net The formation of metal complexes with thiazole-containing ligands is an active area of research, with potential applications in catalysis and materials science. researchgate.net
Thiazole derivatives can act as bidentate or polydentate ligands, binding to metal centers through their nitrogen and sulfur atoms. researchgate.net These metal complexes can exhibit interesting catalytic activities. For example, metal complexes with aminothiazole-derived Schiff base ligands have been synthesized and characterized. acs.org These complexes, involving metals like cobalt, nickel, copper, and zinc, have been investigated for their potential applications. acs.org
Furthermore, magnetically recoverable catalysts have been developed by modifying nanoparticles with thiazole-containing ligands. rsc.org For example, Fe3O4 nanoparticles surface-modified with 4-(aminomethyl)benzoic acid have been used to create a magnetic nickel catalyst for organic synthesis. rsc.org The development of such catalytic systems highlights the importance of thiazole derivatives as ligands in creating efficient and reusable catalysts for various chemical transformations. aablocks.com
Biological Relevance and Molecular Interactions of 4 Aminomethyl 1,3 Thiazol 2 Amine Derivatives
Investigation of Molecular Targets and Pathways
The biological effects of 4-(aminomethyl)-1,3-thiazol-2-amine derivatives are exerted through their interaction with specific molecular targets, leading to the modulation of various cellular pathways.
Enzyme Inhibition Studies
Derivatives of this compound have been extensively studied as inhibitors of several key enzymes implicated in various diseases.
UDP-N-acetylmuramate/L-alanine ligase (MurC):
UDP-N-acetylmuramate/L-alanine ligase (MurC) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. nih.govresearchgate.net The inhibition of MurC disrupts the formation of the bacterial cell wall, ultimately leading to cell death. evitachem.com Molecular docking studies have been employed to investigate the interaction between 2-aminothiazole (B372263) derivatives and MurC. For instance, a two-dimensional diagram of the protein-ligand interaction of a 2-aminothiazole-4-carboxylate Schiff base derivative with UDP-N-acetylmuramate/l-alanine ligase illustrates the binding mode within the enzyme's active site. ucsd.edu These computational studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity and guide the design of more potent inhibitors.
Rho-kinase (ROCK):
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular processes, and its inhibition is a therapeutic strategy for conditions like hypertension and cancer. researchgate.net A series of 4-aryl-5-aminomethyl-thiazole-2-amines has been synthesized and evaluated for their ROCK inhibitory activity. The results revealed that these derivatives exhibit inhibitory activity against ROCK II, with the most potent compound showing an IC50 value of 20 nM. researchgate.net Structure-activity relationship (SAR) studies indicated that substitutions on the aryl and aminomethyl groups significantly influence the inhibitory potency. researchgate.net
Interactive Data Table: Rho-kinase II Inhibitory Activity of 4-Aryl-5-Aminomethyl-Thiazole-2-Amine Derivatives
| Compound | R1 | R2 | IC50 (µM) |
| 4a | 4-pyridyl | Morpholine (B109124) | 1.02 |
| 4i | 3-pyridyl | Morpholine | 9.83 |
| 4l | 4-pyridyl | N,N-Dimethylamine | 1.02 |
| 4p | 4-pyridyl | N-Methylpiperazine | >10 |
| 4q | 3-pyridyl | N,N-Dimethylamine | >10 |
| 4r | 3-pyridyl | Isopropylamine | >10 |
| 4s | 3-pyridyl | N-Methylpiperazine | 8.56 |
| 4t | 4-pyridyl | Isopropylamine | 9.12 |
| 4v | 4-pyridyl | Pyrrolidine | 0.02 |
Acetylcholinesterase (AChE):
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic approach for Alzheimer's disease. acs.org Certain aminomethyl and alkoxymethyl derivatives of thiazole (B1198619) have been investigated as AChE inhibitors. These compounds have shown the ability to inhibit AChE, with some derivatives exhibiting better inhibitory activity than the standard drug Tacrine.
Receptor Binding and Modulation
Thiazole derivatives have been explored for their ability to bind to and modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) which are important drug targets.
Serotonin (B10506) Receptors:
Certain thiazolyl-pyrazoline derivatives have demonstrated high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net This suggests their potential as modulators of the serotonergic system, which is implicated in various neurological and psychiatric disorders.
Dopamine (B1211576) Receptors:
Pramipexole (B1678040), a drug containing a 2-amino-thiazole moiety linked to a cyclohexane (B81311) ring, acts as a dopamine D2 receptor agonist and is used in the treatment of Parkinson's disease. nih.govmdpi.com The basic nitrogen in the aminomethyl group is considered crucial for receptor binding. nih.gov The development of photoaffinity probes for the dopamine D2 receptor has involved the synthesis of pramipexole derivatives, highlighting the importance of the thiazole scaffold in targeting this receptor. nih.gov
Adenosine (B11128) Receptors:
Some 2-amino-1,3-thiazole derivatives have been reported as ligands for adenosine receptors. researchgate.net For instance, novel diamino derivatives of researchgate.netnih.govnih.govtriazolo[1,5-a] researchgate.netmdpi.comresearchgate.nettriazine, where a (R)-2-(aminomethyl)pyrrolidine group replaces a piperazinyl moiety, have shown low nanomolar affinity for the A2a receptor with good selectivity over the A1 receptor. acs.org Furthermore, certain amino-3,5-dicyanopyridines with a 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid moiety have been synthesized and evaluated as adenosine receptor ligands. mdpi.com Some of these compounds displayed nanomolar binding affinity, particularly for the A1 and A2A adenosine receptor subtypes. mdpi.com
Identification of Specific Protein Interaction Sites
Detailed structural studies have enabled the identification of specific amino acid residues that are crucial for the interaction between thiazole derivatives and their protein targets.
nNOS-specific aspartate residue:
A significant breakthrough in the development of selective neuronal nitric oxide synthase (nNOS) inhibitors was the discovery that the amino group of certain 7-phenyl-2-aminoquinoline derivatives, which can incorporate a thiazole moiety, occupies a water-filled pocket surrounding an nNOS-specific aspartate residue. This interaction is absent in the endothelial NOS (eNOS) isoform, providing a basis for selectivity. This finding has been instrumental in designing potent and selective nNOS inhibitors for potential therapeutic use in neurodegenerative diseases.
FXa Inhibition
Factor Xa (FXa) is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. A patent has disclosed N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives as FXa inhibitors. uni.lu These compounds are designed to interact with the active site of FXa, thereby blocking its activity and preventing blood clot formation. The patent describes the synthesis of various derivatives and their potential application in preparing anticoagulant drugs. uni.lu
Nucleic Acid Interaction Studies
In addition to proteins, nucleic acids, particularly DNA, have been identified as a molecular target for certain thiazole derivatives.
DNA Binding Properties
The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs and binding to the minor or major grooves. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable property for anticancer agents.
Benzo[d]thiazol-2-amine Derivatives:
Molecular docking studies have been conducted to investigate the binding affinity of benzo[d]thiazol-2-amine derivatives with DNA. nih.gov The simulations aimed to understand the drug-DNA interactions, focusing on hydrogen bonding, hydrophobic interactions, and binding energies. The analysis of the compounds' conformations helped to identify their potential binding modes within the DNA groove. nih.gov These studies suggest that such derivatives have the potential to interact effectively with DNA, which could contribute to their biological activity. nih.gov
Thiazole-based DNA Minor Groove Binders:
Thiazole-containing molecules have been designed as DNA minor groove binders. For example, ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate has been utilized as a synthetic precursor for 4-methylthiazole-based DNA minor groove binders that incorporate chiral amino acids. evitachem.com These molecules are designed to fit snugly into the minor groove of the DNA double helix, a mode of binding that can disrupt the function of DNA-binding proteins and enzymes.
Q & A
Q. What are the standard synthetic routes for 4-(Aminomethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclocondensation reactions between α-haloketones and thioureas or thioamides. For example, Gahtori et al. (2009) synthesized analogous 2-aminothiazoles by reacting substituted acetophenones with thiourea in ethanol under reflux, achieving yields of 65–78% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification adjustments.
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in thiazole ring formation.
- Temperature control : Moderate heating (60–80°C) minimizes side reactions like dimerization.
Validate purity via HPLC (≥95% purity, as in ) and characterize intermediates using FT-IR and H NMR .
Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm the aminomethyl group (δ 3.8–4.2 ppm for -CH₂NH₂).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₅H₈N₃S: calc. 142.0412, obs. 142.0409).
- Fourier-Transform Infrared (FT-IR) : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C-S) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (≥95% as per ).
Q. How do researchers assess the in vitro antibacterial activity of this compound derivatives?
Methodological Answer:
- Agar Dilution/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Gahtori et al. (2009) reported MIC values of 8–32 µg/mL for related compounds .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance membrane penetration.
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound derivatives using X-ray diffraction, and how can SHELX software address these?
Methodological Answer:
- Challenges : Small crystal size (<0.2 mm), weak diffraction (e.g., reports ), and twinning (common in thiazoles due to planar symmetry).
- SHELX Workflow :
- Data Collection : Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
- Structure Solution : SHELXD for phase problem resolution via dual-space recycling.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C-H⋯π interactions in ).
- Validation : Check Flack parameter () for absolute structure determination .
Q. How can researchers investigate the mechanism of action of this compound in modulating biological targets like PGE2 production?
Methodological Answer:
- Target Identification : Perform kinase inhibition assays (e.g., CDK2 or IKBKG in ) or COX-2/PGE2 pathway analysis. Smith et al. (2012) used ELISA to quantify PGE2 reduction in LPS-stimulated macrophages .
- Molecular Docking : Use AutoDock Vina to model ligand binding to COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr385.
- In Vivo Validation : Administer derivatives in murine inflammation models and measure serum PGE2 via LC-MS/MS.
Q. What strategies are effective in reconciling conflicting biological activity data reported for this compound analogs across different studies?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) and report IC₅₀ values with 95% confidence intervals.
- Structural Variability : Compare substituent effects; Nevagi (2014) noted that meta-substituted aryl groups enhance antibacterial activity but reduce solubility .
- Meta-Analysis : Pool data from multiple studies (e.g., ) using fixed/random-effects models to identify consensus trends.
- Reproducibility Checks : Synthesize disputed compounds and retest under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
